molecular formula C65H80FN11O12S2 B15142945 Pcsk9-IN-1

Pcsk9-IN-1

Cat. No.: B15142945
M. Wt: 1290.5 g/mol
InChI Key: FLUWFKYTQGWIFL-AHRQDPIESA-N
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Description

Pcsk9-IN-1 is a compound that inhibits the activity of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is an enzyme that plays a crucial role in cholesterol metabolism by promoting the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells. By inhibiting PCSK9, this compound helps to increase the number of LDL receptors available to clear LDL cholesterol from the bloodstream, thereby reducing cholesterol levels and the risk of cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pcsk9-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing robust purification techniques. Continuous flow chemistry and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Pcsk9-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of alcohols in this compound can yield aldehydes or ketones, while reduction of ketones can produce secondary alcohols .

Scientific Research Applications

Pcsk9-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Pcsk9-IN-1 exerts its effects by binding to PCSK9 and inhibiting its interaction with LDL receptors. This prevents the degradation of LDL receptors, allowing more receptors to be recycled to the cell surface. As a result, the liver can remove more LDL cholesterol from the bloodstream, leading to lower plasma cholesterol levels. The molecular targets of this compound include the catalytic domain of PCSK9, and the pathways involved are primarily related to cholesterol metabolism and homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pcsk9-IN-1

This compound is unique in its small-molecule structure, which allows for oral administration and potentially lower production costs compared to monoclonal antibodies. Additionally, its specific binding to the catalytic domain of PCSK9 provides a distinct mechanism of action compared to other inhibitors .

Properties

Molecular Formula

C65H80FN11O12S2

Molecular Weight

1290.5 g/mol

IUPAC Name

(1S,4S,7S,13S,31S,34R,37S,51S)-51-[(5-fluoro-1H-indol-3-yl)methyl]-4-[(1R)-1-hydroxyethyl]-7-[(4-methoxyphenyl)methyl]-13,31,34-trimethyl-18,26-dithia-3,6,9,15,30,33,36,45,49,52-decazapentacyclo[35.11.5.120,24.139,43.09,13]pentapentaconta-20,22,24(55),39(54),40,42-hexaene-2,5,8,14,29,32,35,46,50,53-decone

InChI

InChI=1S/C65H80FN11O12S2/c1-37-57(81)71-38(2)58(82)73-51-30-41-9-6-10-42(27-41)33-69-54(79)20-19-50(72-61(85)52(74-60(51)84)31-45-34-68-49-18-15-46(66)32-48(45)49)59(83)76-56(39(3)78)62(86)75-53(29-40-13-16-47(89-5)17-14-40)63(87)77-24-8-22-65(77,4)64(88)67-23-26-91-36-44-12-7-11-43(28-44)35-90-25-21-55(80)70-37/h6-7,9-18,27-28,32,34,37-39,50-53,56,68,78H,8,19-26,29-31,33,35-36H2,1-5H3,(H,67,88)(H,69,79)(H,70,80)(H,71,81)(H,72,85)(H,73,82)(H,74,84)(H,75,86)(H,76,83)/t37-,38+,39+,50-,51-,52-,53-,56-,65-/m0/s1

InChI Key

FLUWFKYTQGWIFL-AHRQDPIESA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@@H](C(=O)N[C@H]2CC3=CC(=CC=C3)CNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@]4(C(=O)NCCSCC5=CC=CC(=C5)CSCCC(=O)N1)C)CC6=CC=C(C=C6)OC)[C@@H](C)O)NC(=O)[C@@H](NC2=O)CC7=CNC8=C7C=C(C=C8)F)C

Canonical SMILES

CC1C(=O)NC(C(=O)NC2CC3=CC(=CC=C3)CNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4(C(=O)NCCSCC5=CC=CC(=C5)CSCCC(=O)N1)C)CC6=CC=C(C=C6)OC)C(C)O)NC(=O)C(NC2=O)CC7=CNC8=C7C=C(C=C8)F)C

Origin of Product

United States

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